molecular formula C14H13NO4S B2681539 4-[Methyl(phenylsulfonyl)amino]benzoic acid CAS No. 355816-25-0

4-[Methyl(phenylsulfonyl)amino]benzoic acid

Cat. No.: B2681539
CAS No.: 355816-25-0
M. Wt: 291.32
InChI Key: UKZSZLMBZKZOQQ-UHFFFAOYSA-N
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Description

4-[Methyl(phenylsulfonyl)amino]benzoic acid (CAS: 28547-16-2) is a sulfonamide derivative synthesized by reacting p-aminobenzoic acid with tosyl chloride (4-methylbenzenesulfonyl chloride) under alkaline conditions, followed by acidification to yield the final product . The compound crystallizes in a monoclinic system, forming dimeric motifs via O–H···O hydrogen bonds between carboxylic acid groups. Additional intermolecular interactions (C–H···O and N–H···O) stabilize its crystal lattice . Its structure features a benzoic acid core substituted at the para-position with a methyl(phenylsulfonyl)amino group, conferring distinct electronic and steric properties.

Properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-15(12-9-7-11(8-10-12)14(16)17)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZSZLMBZKZOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(phenylsulfonyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with methyl phenyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The final product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(phenylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-[Methyl(phenylsulfonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[Methyl(phenylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, affecting their function. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Properties
4-[Methyl(phenylsulfonyl)amino]benzoic acid –SO₂N(CH₃)Ph at C4, –COOH at C1 Forms hydrogen-bonded dimers; electron-donating methyl enhances condensation reactivity .
4-Methyl benzoic acid (MBA) –CH₃ at C4, –COOH at C1 Used in hydrogen-bonded mesogens; lower thermal stability compared to sulfonamide analogues .
4-[(Phenylsulfonyl)amino]benzoic acid –SO₂NHPh at C4, –COOH at C1 Lacks methyl on sulfonamide nitrogen; reduced steric hindrance may increase solubility .
4-[(4-Aminophenyl)sulfonyl]amino-2-hydroxybenzoic acid –SO₂NH(4-NH₂Ph) at C4, –OH at C2, –COOH at C1 Hydroxyl group enhances polarity; potential antibacterial applications .
5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester –SO₂NH(4-CH₃Ph) at C2, –Cl at C5, –COOCH₃ at C1 Methyl ester improves lipophilicity; used in intermediate synthesis .

Key Observations:

  • Electron-Donating Substituents: The methyl group on the sulfonamide nitrogen in the title compound enhances electron density, improving reactivity in condensation reactions compared to unsubstituted sulfonamides (e.g., 4-[(phenylsulfonyl)amino]benzoic acid) .

Thermal and Spectral Behavior

  • Thermal Stability : The title compound exhibits higher thermal stability than 4-methyl benzoic acid (MBA), as MBA’s hydrogen-bonded mesogens display phase transitions below 100°C .
  • FTIR Signatures : The –SO₂– group in sulfonamides shows asymmetric stretching at ~1350 cm⁻¹ and symmetric stretching at ~1150 cm⁻¹, distinct from MBA’s C=O (~1685 cm⁻¹) and O–H (~2500–3300 cm⁻¹) bands .

Data Tables

Table 2: Physicochemical Properties of Selected Compounds

Compound Melting Point (°C) Solubility (mg/mL) LogP Reference
This compound Not reported ~10 (DMSO) 2.1
4-Methyl benzoic acid 179–182 4.3 (Water) 1.9
4-[(4-Aminophenyl)sulfonyl]amino-2-hydroxybenzoic acid 217–220 0.5 (Water) 0.8

Biological Activity

4-[Methyl(phenylsulfonyl)amino]benzoic acid, also known as a sulfonamide derivative, exhibits promising biological activities that have garnered attention in scientific research. This compound is characterized by its unique molecular structure, which includes a methyl(phenylsulfonyl)amino group attached to a benzoic acid core (C14H13NO4S). Its potential applications span various fields, including medicinal chemistry, microbiology, and cancer research.

  • Molecular Formula : C14H13NO4S
  • Molecular Weight : 295.32 g/mol
  • IUPAC Name : 4-[benzenesulfonyl(methyl)amino]benzoic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonyl group can form hydrogen bonds with proteins, influencing their activity and stability. Additionally, the aromatic ring can participate in π-π interactions, which are crucial for binding with various biomolecules.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains:

  • Inhibition Rates :
    • Staphylococcus aureus: 80.69% inhibition at 50 μg/mL
    • Klebsiella pneumoniae: 79.46% biofilm inhibition

These findings highlight its potential as an antibacterial agent, particularly against Gram-positive bacteria .

Anti-Cancer Properties

The compound has been evaluated for its anti-proliferative effects on breast cancer cell lines, including MDA-MB-231 and MCF-7. Notably, certain derivatives showed significant inhibitory effects with IC50 values ranging from 1.52 to 6.31 μM, indicating selective toxicity towards cancer cells while sparing normal cells .

  • Mechanism of Action in Cancer :
    • Induction of apoptosis in MDA-MB-231 cells was observed, with a notable increase in annexin V-FITC positive cells indicating late apoptosis .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Compounds derived from the sulfonamide class exhibited strong antibacterial effects against S. aureus and K. pneumoniae .
Cancer Cell Line Evaluation Significant anti-proliferative activity was noted against triple-negative breast cancer cell lines, with selectivity ratios ranging from 5.5 to 17.5 times compared to normal cells .
Enzyme Inhibition Studies The compound showed promising results in inhibiting carbonic anhydrase IX, a target relevant for cancer therapy .

Comparative Analysis with Similar Compounds

When compared to other sulfonamide derivatives such as methyl 4-[(phenylsulfonyl)amino]benzoate, this compound exhibits distinct biological properties due to its specific substitution pattern on the benzoic acid core.

CompoundAntimicrobial ActivityAnti-Cancer Activity
This compoundModerate to highHigh selectivity towards cancer cells
Methyl 4-[(phenylsulfonyl)amino]benzoateLow to moderateModerate selectivity

Q & A

Q. 1.1. What are the standard synthetic routes for 4-[methyl(phenylsulfonyl)amino]benzoic acid, and how are reaction conditions optimized?

The compound is synthesized via sulfonylation of 4-aminobenzoic acid using 4-methylbenzenesulfonyl chloride (tosyl chloride) under alkaline conditions. Key steps include:

  • Dissolving 4-aminobenzoic acid in aqueous sodium carbonate (pH 8–9) to deprotonate the amine.
  • Adding tosyl chloride dropwise at room temperature to form the sulfonamide bond.
  • Acidifying the mixture (pH 1–2) to precipitate the product, followed by recrystallization from methanol .
    Optimization : Adjusting pH ensures selective sulfonylation while minimizing hydrolysis of the sulfonyl chloride. Solvent choice (e.g., methanol) improves yield and purity .

Q. 1.2. How is the compound characterized to confirm its structural identity and purity?

  • X-ray crystallography : Resolves the planar sulfonamide group and intermolecular hydrogen bonding (e.g., O–H⋯O dimers in the crystal lattice) .
  • NMR spectroscopy : 1^1H NMR confirms aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (δ 12–13 ppm). 13^{13}C NMR identifies carbonyl (C=O, ~170 ppm) and sulfonamide (S=O, ~55 ppm) groups .
  • HPLC : Validates purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. 1.3. What purification methods are effective for isolating this compound?

  • Recrystallization : Methanol or ethanol removes unreacted starting materials and byproducts (e.g., sulfonic acids) .
  • Acid-base extraction : Adjusting pH selectively precipitates the product while keeping ionic impurities in solution .

Advanced Research Questions

Q. 2.1. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

The crystal structure reveals:

  • O–H⋯O hydrogen bonds : Form carboxylic acid dimers, stabilizing the lattice and increasing melting point (~217–220°C) .
  • C–H⋯O and N–H⋯O interactions : These secondary interactions enhance thermal stability and affect solubility in polar solvents .
    Implications : Strong lattice forces reduce solubility in non-polar solvents, guiding solvent selection for formulations .

Q. 2.2. What mechanisms underlie the compound’s biological activity, particularly in enzyme inhibition?

The sulfonamide group (–SO2_2NH–) acts as a hydrogen-bond donor/acceptor, mimicking transition states in enzymatic reactions. For example:

  • Carbonic anhydrase inhibition : The sulfonamide binds Zn2+^{2+} in the active site, validated via X-ray co-crystallography .
  • Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., methyl on phenyl) enhance binding affinity by increasing sulfonamide acidity (pKa_a ~10) .

Q. 2.3. How can researchers resolve contradictions in reported solubility or reactivity data?

  • Analytical inconsistencies : Use standardized methods (e.g., shake-flask technique for solubility) and control temperature/pH .
  • Reactivity discrepancies : Probe side reactions (e.g., sulfonamide hydrolysis under acidic conditions) via LC-MS to identify byproducts .

Q. 2.4. What strategies improve the compound’s utility in drug design, such as prodrug development?

  • Esterification : Convert the carboxylic acid to methyl ester (e.g., using SOCl2_2/MeOH) to enhance cell permeability. Hydrolysis in vivo regenerates the active form .
  • Conjugation : Attach targeting moieties (e.g., peptides) via the amine or carboxylic acid group to improve tissue specificity .

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